Isopentyl 4-hydroxybenzoate (CAS: 6521-30-8), commonly known as isoamyl paraben, is a branched-chain alkyl ester of p-hydroxybenzoic acid utilized primarily as a lipophilic preservative and intermediate in chemical formulations. Featuring a 5-carbon isopentyl group, this compound exhibits a higher molecular weight and increased hydrophobicity compared to standard short-chain parabens like methyl- or propylparaben. In industrial procurement, it is selected for its enhanced solubility in organic solvents, superior partitioning into the lipid phase of complex emulsions, and broad-spectrum antimicrobial properties, making it highly suitable for high-oil-content matrices and specialized organic synthesis workflows[1].
Substituting isopentyl 4-hydroxybenzoate with more common linear analogs, such as butylparaben or propylparaben, often leads to formulation failures in high-lipid systems. Shorter-chain parabens possess lower partition coefficients (LogP), causing them to migrate preferentially into the aqueous phase of emulsions, thereby leaving the lipid phase vulnerable to microbial degradation [1]. Furthermore, the linear structure of butylparaben results in a higher melting point, which can complicate low-temperature blending processes. The branched 5-carbon isoamyl chain of isopentyl 4-hydroxybenzoate disrupts crystalline packing, lowering the melting point and significantly increasing organic solubility, which is critical for maintaining preservative efficacy at the oil-water interface without requiring excessive heating during manufacture .
Isopentyl 4-hydroxybenzoate demonstrates an estimated LogP of ~3.8, indicating strong lipophilicity driven by its 5-carbon branched chain. In contrast, standard butylparaben exhibits a LogP of 3.50, and propylparaben a LogP of 2.94 [1]. This higher partition coefficient dictates that in multiphase systems, a significantly larger fraction of isoamyl paraben remains in the lipid phase or at the oil-water interface compared to its shorter-chain counterparts.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
| Target Compound Data | ~3.8 (Isoamyl paraben) |
| Comparator Or Baseline | 3.50 (Butylparaben) and 2.94 (Propylparaben) |
| Quantified Difference | +0.30 to +0.86 LogP units higher than C4/C3 analogs |
| Conditions | Standard experimental/calculated LogP models for paraben partitioning |
A higher LogP ensures the preservative remains active in the oil phase of complex emulsions, preventing microbial contamination in high-lipid formulations where shorter-chain parabens fail.
The branched isopentyl chain of isopentyl 4-hydroxybenzoate disrupts molecular packing relative to linear alkyl chains, resulting in a melting point of 60.0–64.0 °C . Standard linear butylparaben typically melts at 68.0–69.0 °C. This 4–9 °C reduction in melting point allows for incorporation into lipid phases at lower temperatures, which is highly advantageous when formulating with heat-sensitive active pharmaceutical ingredients (APIs) or volatile fragrance compounds.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 60.0–64.0 °C |
| Comparator Or Baseline | ~68.0–69.0 °C (Butylparaben) |
| Quantified Difference | 4–9 °C reduction in melting temperature |
| Conditions | Standard atmospheric pressure thermal analysis |
Lower melting temperatures reduce the energy required for lipid-phase incorporation and protect thermolabile co-ingredients during manufacturing.
The antimicrobial efficacy of p-hydroxybenzoic acid esters generally scales with alkyl chain length. The 5-carbon isopentyl group of isopentyl 4-hydroxybenzoate provides superior membrane-disrupting capabilities against specific lipophilic fungi and Gram-positive bacteria compared to the 3-carbon (propyl) or 4-carbon (butyl) analogs [1]. This allows formulators to achieve the required microbial kill rates at lower molar concentrations, reducing the total preservative burden in the final product.
| Evidence Dimension | Relative antimicrobial potency (chain-length dependent) |
| Target Compound Data | C5 branched alkyl ester (Isoamyl) |
| Comparator Or Baseline | C3 (Propyl) and C4 (Butyl) alkyl esters |
| Quantified Difference | Higher intrinsic membrane disruption capability due to increased carbon chain length |
| Conditions | Standard microbial challenge assays for paraben efficacy |
Achieving preservation at lower inclusion rates minimizes the risk of skin sensitization and reduces overall raw material costs per batch.
Ideal for stabilizing heavy creams, ointments, and lipid-based drug delivery systems where shorter-chain parabens migrate out of the target phase due to lower LogP values [1].
Preferred in formulations containing volatile or thermolabile compounds, as its lower melting point (60-64 °C) permits cooler lipid-phase blending compared to butylparaben .
Utilized in the cosmetics and fragrance industry where its distinct branched-chain structure offers better solubility in complex organic solvent mixtures compared to linear parabens .
Irritant